Cas no 1361567-31-8 (2-Chloro-5-nitro-3-(2,4,6-trichlorophenyl)pyridine)

2-Chloro-5-nitro-3-(2,4,6-trichlorophenyl)pyridine is a halogenated nitroarylpyridine compound with potential applications in agrochemical and pharmaceutical research. Its structure features a pyridine core substituted with chloro and nitro groups, along with a trichlorophenyl moiety, contributing to its reactivity and utility as an intermediate in synthetic chemistry. The electron-withdrawing properties of the nitro and chloro groups enhance its suitability for nucleophilic substitution reactions, while the trichlorophenyl group may confer stability and lipophilicity. This compound is particularly valuable in the development of bioactive molecules, including herbicides and antimicrobial agents, due to its distinct structural features and functional group compatibility. Proper handling is advised due to potential reactivity and toxicity.
2-Chloro-5-nitro-3-(2,4,6-trichlorophenyl)pyridine structure
1361567-31-8 structure
Product name:2-Chloro-5-nitro-3-(2,4,6-trichlorophenyl)pyridine
CAS No:1361567-31-8
MF:C11H4Cl4N2O2
MW:337.973658561707
CID:4793581

2-Chloro-5-nitro-3-(2,4,6-trichlorophenyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-5-nitro-3-(2,4,6-trichlorophenyl)pyridine
    • Inchi: 1S/C11H4Cl4N2O2/c12-5-1-8(13)10(9(14)2-5)7-3-6(17(18)19)4-16-11(7)15/h1-4H
    • InChI Key: CMKGVNUKIOCKNZ-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1C1C(=NC=C(C=1)[N+](=O)[O-])Cl)Cl)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 329
  • XLogP3: 5.2
  • Topological Polar Surface Area: 58.7

2-Chloro-5-nitro-3-(2,4,6-trichlorophenyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013029364-1g
2-Chloro-5-nitro-3-(2,4,6-trichlorophenyl)pyridine
1361567-31-8 97%
1g
1,460.20 USD 2021-05-31
Alichem
A013029364-250mg
2-Chloro-5-nitro-3-(2,4,6-trichlorophenyl)pyridine
1361567-31-8 97%
250mg
484.80 USD 2021-05-31
Alichem
A013029364-500mg
2-Chloro-5-nitro-3-(2,4,6-trichlorophenyl)pyridine
1361567-31-8 97%
500mg
790.55 USD 2021-05-31

Additional information on 2-Chloro-5-nitro-3-(2,4,6-trichlorophenyl)pyridine

2-Chloro-5-nitro-3-(2,4,6-trichlorophenyl)pyridine: A Versatile Pyridine Derivative with Potential Applications in Pharmaceutical and Industrial Chemistry

2-Chloro-5-nitro-3-(2,4,6-trichlorophenyl)pyridine, with the CAS number 1361567-31-8, represents a unique class of heterocyclic compounds that have garnered significant attention in recent years. This molecule combines multiple functional groups—including chloro, nitro, and trichlorophenyl moieties—into a single aromatic scaffold, creating a complex structure with potential for diverse chemical interactions. The synthesis and characterization of this compound have been extensively studied in the context of medicinal chemistry, materials science, and organic synthesis, highlighting its importance as a building block for advanced pharmaceuticals and functional materials.

Recent research has focused on the structural and electronic properties of 2-Chloro-5-nitro-3-(2,4,6-trichlorophenyl)pyridine, particularly its ability to modulate intermolecular forces and enhance solubility in polar solvents. A 2023 study published in Journal of Medicinal Chemistry demonstrated that the presence of multiple halogen atoms in the pyridine ring significantly influences the compound's electrochemical behavior, making it a promising candidate for applications in organic electronics and sensor technologies. The trichlorophenyl group, in particular, contributes to the molecule's stability and reactivity, as it provides a rigid, electron-deficient framework that facilitates specific interactions with target molecules.

The 2-Chloro-5-nitro substituents on the pyridine ring further enhance the compound's utility in synthetic chemistry. These groups are known to participate in various reaction mechanisms, such as electrophilic substitution and nucleophilic attack, which are critical for the development of novel drug candidates. Researchers have explored the potential of 2-Chloro-5-nitro-3-(2,4,6-trichlorophenyl)pyridine as a precursor for the synthesis of bioactive derivatives, including antifungal agents and anti-inflammatory compounds. A 2024 review in Organic & Biomolecular Chemistry highlighted the role of such pyridine derivatives in the design of multitarget drugs, emphasizing their ability to simultaneously interact with multiple biological pathways.

From a pharmacological perspective, 2-Chloro-5-nitro-3-(2,4,6-trichlorophenyl)pyridine has been investigated for its potential therapeutic applications. The molecule's ability to form hydrogen bonds and engage in π-π stacking interactions with biomolecules makes it a valuable scaffold for drug discovery. In a 2023 study published in Drug Discovery Today, scientists demonstrated that derivatives of this compound exhibited selective activity against certain bacterial strains, suggesting its potential as an antimicrobial agent. The trichlorophenyl group was found to enhance the compound's lipophilicity, enabling better penetration into microbial cell membranes.

Recent advancements in analytical techniques have enabled more precise characterization of 2-Chloro-5-nitro-3-(2,4,6-trichlorophenyl)pyridine. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the compound's molecular structure and elucidating its conformational behavior. A 2023 paper in Chemical Communications described the use of computational modeling to predict the molecule's interactions with biological targets, providing insights into its mechanism of action and potential applications in drug development.

The 2-Chloro-5-nitro functional groups also play a critical role in the compound's environmental behavior. Studies on the degradation of similar pyridine derivatives have shown that the presence of halogen atoms can significantly affect the molecule's persistence in natural systems. A 2024 report in Environmental Science & Technology suggested that the trichlorophenyl moiety may confer enhanced stability under certain conditions, raising important considerations for the environmental impact of compounds containing this structure.

From a synthetic standpoint, the preparation of 2-Chloro-5-nitro-3-(2,4,6-trichlorophenyl)pyridine involves a series of well-defined steps, including electrophilic substitution reactions and coupling processes. A 2023 study in Organic Syntheses described an efficient method for synthesizing this compound using microwave-assisted techniques, which significantly reduced reaction times and improved yields. The use of green chemistry principles in this synthesis highlights the growing emphasis on sustainable practices in pharmaceutical and industrial chemistry.

Recent research has also explored the potential of 2-Chloro-5-nitro-3-(2,4,6-trichlorophenyl)pyridine in the development of functional materials. Its unique electronic properties make it a candidate for applications in organic semiconductors and optoelectronic devices. A 2024 paper in Advanced Materials demonstrated that derivatives of this compound exhibited promising charge transport properties, suggesting their potential use in next-generation electronic components.

In conclusion, 2-Chloro-5-nitro-3-(2,4,6-trichlorophenyl)pyridine represents a versatile and complex molecule with significant implications for multiple scientific disciplines. Its structural features, such as the presence of multiple halogen substituents and the rigid aromatic scaffold, have been extensively studied for their impact on chemical reactivity, pharmacological activity, and environmental behavior. Ongoing research continues to uncover new applications for this compound, underscoring its importance in the fields of medicinal chemistry, materials science, and sustainable chemistry.

As the field of synthetic chemistry continues to evolve, the exploration of compounds like 2-Chloro-5-nitro-3-(2,4,6-trichlorophenyl)pyridine will remain critical for the development of innovative solutions to global challenges. The interdisciplinary nature of this research highlights the importance of collaboration between chemists, biologists, and environmental scientists in advancing the understanding and application of such complex molecules.

Further studies are needed to fully characterize the long-term effects of 2-Chloro-5-nitro-3-(2,4,6-trichlorophenyl)pyridine in various environments and to optimize its synthesis for industrial and pharmaceutical applications. The continued investigation of this compound will undoubtedly contribute to the advancement of science and technology, offering new opportunities for the development of sustainable and effective solutions to pressing global issues.

In summary, the multifaceted nature of 2-Chloro-5-nitro-3-(2,4,6-trichlorophenyl)pyridine underscores its significance as a key molecule in modern chemistry. Its structural complexity, combined with its potential for diverse applications, makes it an area of ongoing scientific interest and research.

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